An In-Depth Technical Guide to the Chemical Properties and Structure of N-Boc Aliskiren
An In-Depth Technical Guide to the Chemical Properties and Structure of N-Boc Aliskiren
Introduction
In the landscape of cardiovascular therapeutics, Aliskiren represents a significant milestone as the first orally active direct renin inhibitor.[1][2] Its mechanism of action, which targets the renin-angiotensin-aldosterone system (RAAS) at its origin, offers a distinct therapeutic advantage for the management of essential hypertension.[3][4] The synthesis of such a structurally complex and stereochemically rich molecule is a considerable challenge, necessitating a sophisticated strategy of chemical transformations. Central to this strategy is the use of protecting groups to shield reactive functionalities during synthesis. This guide provides an in-depth technical examination of N-Boc Aliskiren, a key protected intermediate in the synthesis of Aliskiren. We will explore its chemical structure, physicochemical properties, the critical role of the tert-butoxycarbonyl (Boc) protecting group, and the analytical methodologies essential for its characterization and quality control, providing researchers and drug development professionals with a comprehensive understanding of this crucial compound.
Section 1: Molecular Structure and Identification
N-Boc Aliskiren is the derivative of Aliskiren where the primary amine at the C-5 position is protected as an N-Boc carbamate. This modification is fundamental to its role as a synthetic intermediate, preventing the nucleophilic amine from engaging in unwanted side reactions.
The core structure retains the pharmacologically relevant features of Aliskiren, including the distinct side chains that facilitate binding to the active site of renin.[1] The addition of the Boc group, however, significantly alters the molecule's overall physicochemical profile.
Table 1: Chemical Identifiers for N-Boc Aliskiren
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate[5][6] |
| CAS Number | 173338-07-3[5][6] |
| Molecular Formula | C₃₅H₆₁N₃O₈[6][7][8] |
| Molecular Weight | 651.89 g/mol [6][7] |
| SMILES | CC(C)OC)OCCCOC)CC)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C[5][6] |
| InChIKey | OKPJBCVKXMMXTJ-LJWNLINESA-N[6][8] |
Section 2: The Role and Rationale of the N-Boc Protecting Group
The decision to use a protecting group in a multi-step synthesis is driven by the need to control reactivity. The primary amine in the Aliskiren backbone is a potent nucleophile and base, making it susceptible to a wide range of reactions (e.g., acylation, alkylation) that would otherwise interfere with transformations at other sites of the molecule.
The Boc group is an ideal choice for this purpose due to three key characteristics:
-
Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc₂O), a stable and commercially available reagent.[9][10]
-
Robust Stability: The resulting carbamate is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[9][10] This stability ensures the protecting group remains intact throughout subsequent synthetic steps.
-
Orthogonality and Facile Removal: The Boc group is acid-labile and can be removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl) that typically do not affect other common protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile).[9][11] This orthogonality is a cornerstone of modern synthetic chemistry, allowing for selective deprotection.[10]
Section 3: Physicochemical Properties
The introduction of the Boc group imparts a significant change to the physicochemical properties of the Aliskiren molecule. This is a critical consideration for downstream processing, including purification (e.g., chromatography) and solubility.
Expert Insight: The addition of the bulky, nonpolar tert-butyl moiety markedly increases the molecule's lipophilicity. This is reflected in the calculated LogP value, which is substantially higher for the protected form. Consequently, N-Boc Aliskiren will exhibit lower solubility in aqueous media and stronger retention on reverse-phase chromatography columns compared to the final Aliskiren drug substance. This differential retention is the very principle that allows for effective chromatographic purification.
Table 2: Comparison of Physicochemical Properties: Aliskiren vs. N-Boc Aliskiren
| Property | Aliskiren (Free Base) | N-Boc Aliskiren | Rationale for Difference |
|---|---|---|---|
| Molecular Formula | C₃₀H₅₃N₃O₆[2][12] | C₃₅H₆₁N₃O₈[6][7] | Addition of C₅H₈O₂ from the Boc group. |
| Molecular Weight | 551.76 g/mol [12][] | 651.89 g/mol [6][7] | Added mass of the Boc group (100.12 g/mol ). |
| LogP (Octanol/Water) | 2.45 (Experimental)[2][14] | 5.2 (Computed)[6] | Increased lipophilicity from the nonpolar tert-butyl group. |
| Aqueous Solubility | Highly soluble as hemifumarate salt[2][14] | Expected to be significantly lower | Masking of the polar amine and increased lipophilicity reduces affinity for water. |
Section 4: The Pharmacological Context: Aliskiren and the Renin-Angiotensin-Aldosterone System (RAAS)
To appreciate the importance of synthesizing Aliskiren, one must understand its mechanism of action. Aliskiren directly inhibits renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade: the conversion of angiotensinogen to angiotensin I.[1][3] By blocking the system at its origin, Aliskiren reduces the production of both angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention).[4][15] This comprehensive upstream inhibition contrasts with other RAAS-targeting drugs like ACE inhibitors and ARBs, which act further down the pathway.[3]
Section 5: Analytical Methodologies
As a key intermediate and potential impurity, N-Boc Aliskiren is primarily used as a chemical reference standard for the development, validation, and execution of quality control (QC) analytical methods.[5][7] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive technique for this purpose.
Experimental Protocol 1: LC-MS/MS Analysis of N-Boc Aliskiren
Rationale: This method provides the sensitivity and selectivity required to quantify N-Boc Aliskiren and separate it from Aliskiren and other synthesis-related impurities. A C18 column is used for reverse-phase separation based on polarity. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ion mode ESI.
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Accurately weigh ~1 mg of N-Boc Aliskiren reference standard.
-
Dissolve in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with 50:50 acetonitrile:water to prepare calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 652.5 [M+H]⁺.
-
Product Ion (Q3): A specific fragment ion must be determined via infusion and fragmentation studies. A likely fragment would involve the loss of the Boc group or other neutral losses.
-
Self-Validation: The method is validated by assessing linearity, accuracy, precision, and specificity according to regulatory guidelines. The retention time and mass transition must be unique from Aliskiren (precursor ion m/z 552.4 [M+H]⁺).[16]
-
Experimental Protocol 2: N-Boc Deprotection for Chemical Verification
Rationale: To confirm the identity of a sample suspected to be N-Boc Aliskiren, a simple deprotection reaction can be performed. The resulting product can then be analyzed and compared to a certified Aliskiren reference standard.
-
Reaction Setup: Dissolve ~5 mg of the N-Boc Aliskiren sample in 1 mL of dichloromethane (DCM).
-
Reagent Addition: Add 1 mL of trifluoroacetic acid (TFA) to the solution at room temperature.[11]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in a suitable solvent.
-
Neutralize with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, filter, and concentrate.
-
-
Verification: Analyze the resulting product via LC-MS, ¹H NMR, or other spectroscopic methods and compare its analytical signature (retention time, mass spectrum, NMR spectrum) to that of an authentic Aliskiren standard. A perfect match confirms the identity of the starting material as N-Boc Aliskiren.
Conclusion
N-Boc Aliskiren is more than a mere precursor; it is an enabling tool in the production of the potent antihypertensive agent, Aliskiren. Its chemical structure is a deliberate modification designed to temporarily pacify a reactive amine, thereby permitting the precise and controlled construction of the final drug molecule. The addition of the Boc group fundamentally alters the compound's physicochemical properties, a factor that is leveraged during purification and must be understood for analytical characterization. The methodologies detailed herein provide a framework for the quality control and verification of this critical intermediate, ensuring the integrity of the synthetic pathway that ultimately yields a life-saving therapeutic.
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ResearchGate. (2014). Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. Link
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ResearchGate. (2012). Spectrofluorimetric Determination of Aliskiren in Tablets and Spiked Human Plasma through Derivatization with Dansyl Chloride. Link
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